N-(3,5-dimethoxyphenyl)-2-[7-(4-methoxybenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide
Description
The compound N-(3,5-dimethoxyphenyl)-2-[7-(4-methoxybenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide is a structurally complex molecule featuring a fused [1,3]dioxolo[4,5-g]quinolin core, substituted with a 4-methoxybenzoyl group at position 7 and an acetamide side chain linked to a 3,5-dimethoxyphenyl moiety.
- Coupling of a halogenated quinolinone intermediate with a substituted acetamide via nucleophilic substitution (e.g., using potassium carbonate in DMF, as in General Method A from ).
The compound’s design likely aims to optimize bioactivity through strategic placement of electron-donating methoxy groups and a rigid heterocyclic core, which may enhance binding to biological targets such as enzymes or receptors.
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-[7-(4-methoxybenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O8/c1-34-18-6-4-16(5-7-18)27(32)22-13-30(23-12-25-24(37-15-38-25)11-21(23)28(22)33)14-26(31)29-17-8-19(35-2)10-20(9-17)36-3/h4-13H,14-15H2,1-3H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJUJIWVNVZIOKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCO4)CC(=O)NC5=CC(=CC(=C5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethoxyphenyl)-2-[7-(4-methoxybenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the quinoline core, followed by the introduction of the dioxolo group and the methoxybenzoyl moiety. The final step involves the acylation of the quinoline derivative with 3,5-dimethoxyphenylacetic acid under specific reaction conditions, such as the use of a suitable catalyst and solvent.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethoxyphenyl)-2-[7-(4-methoxybenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinoline derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions typically require specific conditions, such as controlled temperature, pH, and solvent choice.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinoline derivatives.
Scientific Research Applications
N-(3,5-dimethoxyphenyl)-2-[7-(4-methoxybenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe for studying biological processes and interactions at the molecular level.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxyphenyl)-2-[7-(4-methoxybenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural and functional differences between the target compound and its analogs from the evidence:
Key Observations:
Core Heterocycle Modifications: The target compound’s [1,3]dioxolo[4,5-g]quinolin core (fused dioxole and quinolin rings) distinguishes it from simpler quinolin-4-one derivatives (e.g., 9b, 9c). This fused system likely enhances rigidity and metabolic stability compared to non-fused analogs . Compounds with naphtho[2,3-c]furan () or 1,2-dihydroquinolin () cores exhibit divergent electronic properties due to variations in conjugation and ring strain.
Substituent Effects: Methoxy vs. Halogen vs. Benzoyl Groups: The 7-chloro substituent in 9c may increase lipophilicity compared to the 7-(4-methoxybenzoyl) group in the target compound, which introduces a bulky aromatic moiety capable of π-π stacking interactions.
Synthetic Challenges: The fused [1,3]dioxolo ring in the target compound likely requires multi-step cyclization (e.g., using mercaptoacetic acid, as in ), whereas simpler quinolinones (e.g., 9b) are synthesized via direct coupling of preformed heterocycles with acetamide side chains . Yields for fused systems (e.g., 51% for 9b) suggest moderate efficiency, possibly due to steric hindrance or competing side reactions .
Biological Implications: While biological data for the target compound is absent, analogs like 9b/9c and benzothiazole derivatives () demonstrate that acetamide-linked quinolinones often exhibit anticancer, anti-inflammatory, or antibacterial activities. The 4-methoxybenzoyl group in the target compound may further modulate target selectivity .
Biological Activity
N-(3,5-dimethoxyphenyl)-2-[7-(4-methoxybenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide is a synthetic organic compound with potential pharmaceutical applications. Its unique molecular structure combines a dimethoxyphenyl group with a quinoline derivative, which may contribute to its biological activity. This article reviews the biological activity of this compound based on available research findings.
Molecular Structure and Properties
The compound can be represented by the following structural formula:
Key Physical Properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₇N₃O₄ |
| Molecular Weight | 287.310 g/mol |
| Density | 1.2 ± 0.1 g/cm³ |
| Boiling Point | 375.9 ± 42.0 °C |
| Flash Point | 181.1 ± 27.9 °C |
The mechanism of action for this compound is hypothesized to involve interactions with specific biological targets such as enzymes or receptors. Compounds with similar structural features often exhibit significant biological activity due to their ability to mimic natural substrates or inhibitors.
Biological Activity
Research indicates that this compound may exhibit various biological activities:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures have shown antimicrobial properties. The presence of the quinoline moiety is often associated with enhanced antimicrobial activity due to its ability to interact with bacterial DNA.
- Anti-inflammatory Effects : Some derivatives of quinoline compounds have demonstrated anti-inflammatory properties in vitro. For instance, studies on related compounds have indicated a reduction in inflammatory markers when tested against human cell lines.
- Anticancer Potential : The compound's structural similarity to known anticancer agents suggests potential efficacy in cancer treatment. In vitro studies are needed to evaluate its cytotoxic effects against various cancer cell lines.
Study on Antimicrobial Activity
A study conducted by researchers evaluated the antimicrobial efficacy of several quinoline derivatives against common bacterial strains. The results indicated that compounds structurally related to this compound displayed significant inhibition zones against Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Activity Assessment
Another research effort focused on the anti-inflammatory activities of similar compounds using heat-induced protein denaturation techniques. The study found that certain derivatives exhibited higher anti-inflammatory activity compared to standard drugs like diclofenac sodium . This highlights the potential for further development of this compound as a therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
